2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline
Description
Properties
Molecular Formula |
C20H13N5O3S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13N5O3S/c1-26-15-4-2-3-11-5-7-13(21-17(11)15)19-24-25-18(22-23-20(25)29-19)12-6-8-14-16(9-12)28-10-27-14/h2-9H,10H2,1H3 |
InChI Key |
BZYPCVIAKIPKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolo-thiadiazole ring system through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. The benzodioxole moiety is introduced via electrophilic aromatic substitution reactions, while the methoxyquinoline structure is synthesized through nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and quinoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various substituted quinolines, triazolo-thiadiazole derivatives, and benzodioxole-containing compounds .
Scientific Research Applications
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for synthes
Biological Activity
The compound 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a triazolo-thiadiazole framework and an 8-methoxyquinoline unit. Its molecular formula is with a molecular weight of approximately 385.41 g/mol.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 5.7 | Inhibition of Akt phosphorylation |
| MCF-7 (Breast) | 6.2 | Induction of apoptosis |
| A549 (Lung) | 4.9 | Cell cycle arrest |
These findings indicate that the compound can effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle regulation .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory effects were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen but with lower ulcerogenic potential .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties revealed moderate activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that while the compound possesses some antimicrobial activity, it is less potent compared to traditional antibiotics .
Case Studies
- In Vivo Studies : In a study involving SCID mice with HT-29 xenografts, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent in colon cancer treatment .
- Mechanistic Studies : Molecular modeling studies have indicated that the compound binds effectively to the ATP binding sites of Akt1 and Akt2 kinases, which are critical in cancer cell proliferation signaling pathways. This binding affinity correlates with its observed anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazolothiadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Influence on Bioactivity: The 1,3-benzodioxole group in the target compound and enhances metabolic resistance compared to trimethoxyphenyl () or pyridyl () analogs. Methoxy groups (present in the target and ) improve solubility and membrane permeability compared to non-polar aryl/alkyl chains .
Activity Trends: Antimicrobial activity is strongly linked to electron-withdrawing groups (e.g., benzoic acid in ), whereas vasodilatory effects correlate with pyridyl substituents ().
However, the 8-methoxyquinoline group may compensate by enhancing target affinity .
Research Findings and Hypotheses
- Anticancer Potential: Analog demonstrated cytotoxicity against HeLa cells, suggesting that the target compound’s quinoline group (a known DNA intercalator) could amplify this effect .
- Antimicrobial Activity: The benzoic acid derivatives in showed potent activity, but the target’s methoxyquinoline may offer broader-spectrum efficacy due to reduced susceptibility to bacterial efflux pumps .
- Synthetic Challenges: The fusion of quinoline with triazolothiadiazole requires stringent conditions (e.g., POCl₃ catalysis, as in ), which may complicate scalability compared to pyridyl or benzofuran analogs .
Q & A
Q. What are the established synthetic routes for 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline?
Methodological Answer: The compound is synthesized via intermolecular condensation reactions. A typical protocol involves reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with appropriate electrophiles (e.g., 2-chloroacetic acid derivatives or bromo-diethylmalonate) under reflux in ethanol or DMF. For example, describes similar triazolothiadiazole syntheses using 4-amino-5-[4-(aryl)phenyl]-4H-1,2,4-triazole-3-thiols and chloroacetamide derivatives. Reaction optimization includes adjusting solvent polarity (ethanol vs. DMF) and temperature (80–100°C) to improve yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer: Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., reports δ 157.07 ppm for aromatic protons in similar triazolothiadiazoles).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Elemental Analysis : To validate purity (C, H, N, S content within ±0.4% of theoretical values) .
- Melting Point Determination : Consistency with literature values (e.g., 160–165°C for analogous derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazolothiadiazole core?
Methodological Answer: Key strategies include:
- Catalyst Screening : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates (e.g., employs NaOH in methanol/water for similar syntheses).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >75% .
Q. What in vitro models are suitable for evaluating the compound’s pharmacological activity?
Methodological Answer:
- Anticancer Screening : Use NCI-60 human tumor cell lines (e.g., ’s table shows activity against leukemia and colon cancer cell lines). Dose-response curves (IC₅₀ values) should be generated via MTT assays, with positive controls (e.g., doxorubicin) .
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
- Meta-Analysis of Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., shows methoxy vs. nitro groups altering activity).
- Reproducibility Studies : Validate assays under standardized conditions (e.g., fixed incubation time, serum concentration).
- Computational Docking : Predict binding affinities to target proteins (e.g., ’s docking poses for triazole derivatives in enzyme active sites) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves using software like GraphPad Prism (log(inhibitor) vs. response model).
- ANOVA with Post-Hoc Tests : Compare IC₅₀ values across cell lines (e.g., Tukey’s test for pairwise differences) .
- Principal Component Analysis (PCA) : Identify clusters of compounds with similar activity profiles .
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify via LC-MS.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., ’s CYP3A4 inhibition assay).
- In Vivo Pharmacokinetics : Administer to rodents (IV and oral routes), collect plasma at intervals, and calculate AUC, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
